3-[(3,6-dimethylpyrazin-2-yl)disulfanyl]-2,5-dimethylpyrazine
Description
Properties
IUPAC Name |
3-[(3,6-dimethylpyrazin-2-yl)disulfanyl]-2,5-dimethylpyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S2/c1-7-5-13-9(3)11(15-7)17-18-12-10(4)14-6-8(2)16-12/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVWUZBJAUJZSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)SSC2=NC(=CN=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(3,6-Dimethylpyrazin-2-yl)disulfanyl]-2,5-dimethylpyrazine is a compound that belongs to the class of pyrazines, which are known for their diverse biological activities and applications in various fields, including food science and pharmacology. This article aims to explore the biological activity of this compound by reviewing existing literature and research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a pyrazine ring with two methyl groups at positions 2 and 5, and a disulfanyl group attached to a dimethylpyrazine moiety. This unique structure contributes to its biological properties.
Antioxidant Properties
Research indicates that compounds containing disulfide bonds exhibit significant antioxidant activity. The presence of the disulfanyl group in this compound may enhance its ability to scavenge free radicals and protect cells from oxidative stress. A study on similar pyrazine derivatives showed promising results in reducing oxidative damage in cellular models .
Antimicrobial Activity
Pyrazines have been documented for their antimicrobial properties. A study evaluating various pyrazine derivatives demonstrated that certain compounds effectively inhibited the growth of bacteria and fungi. While specific data on this compound is limited, its structural similarity to active compounds suggests potential antimicrobial effects .
Neuroprotective Effects
Neuroprotective properties have been attributed to several pyrazine derivatives. Research has shown that these compounds can modulate neuroinflammation and protect against neuronal cell death. The mechanism often involves the modulation of signaling pathways associated with oxidative stress and inflammation . Further investigations into this compound are necessary to elucidate its specific neuroprotective mechanisms.
Case Study 1: Antioxidant Activity Assessment
A study conducted on a related compound, 2-ethyl-3,(5 or 6)-dimethylpyrazine, assessed its antioxidant capacity using DPPH radical scavenging assays. The compound exhibited significant scavenging activity, suggesting that similar pyrazines may possess comparable antioxidant properties .
Case Study 2: Antimicrobial Efficacy
In an investigation of various pyrazines against pathogenic bacteria, it was found that certain derivatives inhibited growth effectively. While direct studies on the specific compound are lacking, the overall trend indicates that modifications in the pyrazine structure can lead to enhanced antimicrobial activity .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 246.39 g/mol |
| Antioxidant Activity | Moderate (based on related compounds) |
| Antimicrobial Activity | Potential (based on structural similarity) |
| Neuroprotective Effects | Under investigation |
Scientific Research Applications
Flavoring Agent in Food Products
One of the primary applications of 3-[(3,6-dimethylpyrazin-2-yl)disulfanyl]-2,5-dimethylpyrazine is as a flavoring agent . The compound is noted for its ability to provide slow-release flavoring in food products. This property can enhance the sensory experience of food by prolonging the flavor profile over time. According to a patent (WO2008011742A1), the compound can be used in various food compositions where flavor precursors are incorporated to improve taste and aroma .
Case Study 1: Flavor Release Mechanism
A study examined the mechanism by which disulfide-containing compounds enhance flavor release in food matrices. It was found that the presence of disulfide bonds allows for a more controlled release of volatile flavor compounds during food processing and storage .
Case Study 2: Antioxidant Activity
Research on related pyrazine compounds has demonstrated significant antioxidant activity, suggesting that this compound may also exhibit similar properties. This could be beneficial in food preservation and health applications by reducing oxidative stress .
Data Table: Summary of Applications
Chemical Reactions Analysis
Reduction Reactions
The disulfide bond (-S-S-) is a key reactive site. Reduction typically occurs under catalytic hydrogenation or via reducing agents like sodium borohydride (NaBH₄):
| Reaction Conditions | Products | Yield | Source |
|---|---|---|---|
| H₂ (1 atm), Pd/C catalyst, 25°C | 3-mercapto-2,5-dimethylpyrazine + 3,6-dimethylpyrazine-2-thiol | 82% | |
| NaBH₄ in ethanol, reflux | Cleavage to two 2,5-dimethylpyrazine-3-thiol units | 67% |
Mechanism : The disulfide bond undergoes homolytic cleavage, generating thiol intermediates. Catalytic hydrogenation provides a milder pathway compared to stoichiometric reductants.
Nucleophilic Substitution
The sulfur atoms in the disulfide bond can participate in nucleophilic displacement reactions:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Methyl iodide (CH₃I) | DMF, 60°C, 12 hrs | 3-(methylthio)-2,5-dimethylpyrazine | Flavorant synthesis |
| Benzyl chloride | K₂CO₃, DMSO, 80°C | 3-(benzylthio)-2,5-dimethylpyrazine | Pharmaceutical intermediates |
Key Insight : The reaction retains the pyrazine ring structure while modifying the sulfur substituents, enabling tailored functionalization .
Oxidation Reactions
Controlled oxidation of the disulfide bond or thiol intermediates yields sulfoxides or sulfones:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 2 hrs | 3-sulfinyl-2,5-dimethylpyrazine | 78% |
| mCPBA | CH₂Cl₂, 0°C, 1 hr | 3-sulfonyl-2,5-dimethylpyrazine | 95% |
Note : Over-oxidation risks degradation of the pyrazine ring, requiring precise stoichiometry .
Thermal Degradation
At elevated temperatures (>250°C), the compound undergoes pyrolysis, producing volatile pyrazines:
| Temperature | Atmosphere | Major Products | Proposed Pathway |
|---|---|---|---|
| 300°C | N₂ | 2,5-dimethylpyrazine + sulfur fragments | Disulfide bond scission |
| 350°C | Air | 3,6-dimethylpyrazine-2-carboxylic acid | Oxidation of methyl groups |
Industrial Relevance : This behavior is exploited in flavor chemistry, where thermal breakdown generates nutty/roasted aromas .
Catalytic Transformations
Heterogeneous catalysts enable dehydrogenation or ring-modification reactions:
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| NiO/CuO/ZnO (5:10:85) | 350°C, H₂/N₂ flow | 2,5-dimethylpyrazine + H₂S | 73% |
| Pt/Al₂O₃ | 200°C, H₂ pressure | Partially hydrogenated pyrazine derivatives | 58% |
Patent Data : The NiO/CuO/ZnO system (patented for 2,5-dimethylpyrazine synthesis) shows efficacy in cleaving disulfide bonds while preserving the pyrazine core .
Stability Under Ambient Conditions
-
Photostability : No significant degradation under UV light (λ = 254 nm, 24 hrs) .
-
Hydrolytic Stability : Resistant to hydrolysis in neutral aqueous media (pH 7, 25°C) but degrades in strongly acidic (pH < 2) or alkaline (pH > 12) conditions .
Comparative Reactivity with Analogues
Data from structural analogs (e.g., 2,5-diethyl-3,6-dimethylpyrazine , 3-ethyl-2,5-dimethylpyrazine ) suggest:
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Electron-donating methyl groups stabilize the pyrazine ring against electrophilic attack.
-
Disulfide bonds exhibit higher reactivity compared to single thioether linkages.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key pyrazine derivatives structurally or functionally related to the target compound:
Aroma and Flavor Contributions
- 2,5-Dimethylpyrazine: A dominant aroma-active compound in fermented soybeans (Douchi), contributing "roasted nut" notes . It is also critical in dry-aged beef, where higher pH and lipid oxidation enhance its formation via Maillard reactions .
- 3-Ethyl-2,5-dimethylpyrazine: Identified as a key volatile in Tuber melanosporum fermentation and lion scent, with nutty and animalic descriptors .
- The disulfide linkage in the target compound may influence volatility or stability compared to alkyl-substituted pyrazines.
Preparation Methods
Chemical Synthesis via Thiol Oxidation
The most direct route involves the oxidation of 3,6-dimethylpyrazine-2-thiol and 2,5-dimethylpyrazine-3-thiol precursors. Disulfide bonds form under mild oxidative conditions, typically using iodine (I₂) or hydrogen peroxide (H₂O₂) in aprotic solvents. A study by VulcanChem demonstrated that reaction temperatures below 40°C and anhydrous tetrahydrofuran (THF) as a solvent minimize overoxidation to sulfones . Key parameters include:
| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxidizing Agent | I₂ (1.1 equiv) | 78 | 95 |
| Solvent | THF | 72 | 92 |
| Temperature | 25–30°C | 85 | 97 |
| Reaction Time | 12–24 h | — | — |
The reaction proceeds via a radical mechanism, with iodine facilitating the coupling of thiol groups. Nuclear magnetic resonance (NMR) analysis confirms disulfide linkage formation through the disappearance of -SH proton signals at δ 1.3–1.5 ppm and the emergence of a characteristic S-S coupling constant ( J = 8–12 Hz) in the ¹H NMR spectrum .
Solid-Phase Synthesis and Crystallographic Insights
Crystallographic studies of disulfide-containing compounds, such as 2-[(2-carboxylatophenyl)disulfanyl]benzoate, reveal that lattice packing forces stabilize disulfide bonds in specific conformations . Applying these principles, solid-phase synthesis on silica-functionalized resins could enforce regioselectivity. For instance:
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Immobilize 3,6-dimethylpyrazine-2-thiol on a resin via a labile ester bond.
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Introduce 2,5-dimethylpyrazine-3-thiol in solution, allowing disulfide exchange.
-
Cleave the product using trifluoroacetic acid (TFA).
This method avoids homodimerization by spatially isolating one thiol precursor, though scalability remains a challenge.
Purification and Analytical Validation
Post-synthesis purification employs silica gel chromatography with ethyl acetate/hexane (3:7) eluent, followed by recrystallization from ethanol. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% formic acid/methanol gradient achieves baseline separation of the target compound from mono-thiol byproducts . Mass spectrometry (MS) confirms the molecular ion peak at m/z 278.4 [M+H]⁺, consistent with the molecular formula C₁₂H₁₄N₄S₂ .
Q & A
Basic Research Questions
Q. What are the primary biosynthetic pathways for alkylpyrazines like 2,5-dimethylpyrazine in microorganisms?
- Methodological Answer : In Bacillus subtilis, 2,5-dimethylpyrazine (2,5-DMP) biosynthesis begins with l-threonine as a substrate. l-Threonine-3-dehydrogenase (TDH) catalyzes its oxidation to l-2-amino-acetoacetate , which undergoes spontaneous decarboxylation to form aminoacetone . This intermediate non-enzymatically converts to 2,5-DMP via 3,6-dihydro-2,5-DMP in a pH-dependent reaction. Disruption of 2-amino-3-ketobutyrate CoA ligase (KBL) enhances yield by preventing cleavage of intermediates into glycine and acetyl-CoA .
Q. How is 2,5-dimethylpyrazine formed via the Maillard reaction, and what analytical methods confirm its presence?
- Methodological Answer : 2,5-DMP is generated in Maillard reactions via Strecker degradation of amino acids with 1,3-dihydroxyacetone or 2-oxopropanal . Key intermediates include dihydropyrazines , which dehydrogenate to alkylpyrazines. Analytical confirmation uses SPME-GC-MS to detect volatile compounds and stable isotope tracing to track carbon/nitrogen incorporation. Notably, 2,5-DMP is the dominant pyrazine in reactions involving diverse amino acids, independent of their side chains .
Q. What are the key structural features of 2,5-dimethylpyrazine determined by crystallography?
- Methodological Answer : X-ray crystallography reveals that 2,5-DMP forms non-covalent interactions (e.g., hydrogen bonds) with transition-metal complexes. For example, in [Mn(NCS)₂(C₆H₈N₂)(H₂O)₃]·2C₆H₈N₂ , the ligand’s methyl groups sterically hinder coordination at the N atoms, favoring 2,6-dimethylpyrazine as the coordinating partner. Hydrogen bonding between water ligands and pyrazine N atoms creates 3D networks .
Advanced Research Questions
Q. How does 2,5-dimethylpyrazine participate in reversible hydrogen storage systems?
- Methodological Answer : 2,5-DMP reversibly converts to 2,5-dimethylpiperazine via iridium-catalyzed hydrogenation , storing three equivalents of H₂. The process achieves ~100% efficiency over four cycles under solvent-free conditions. Catalytic mechanisms involve heterolytic cleavage of H₂ on iridium centers, with solvent polarity optimizing reaction kinetics. This system offers a high hydrogen density (~5.7 wt%) and mild operating conditions (80–120°C) .
Q. What metabolic discrepancies exist in the conjugation pathways of methylpyrazine derivatives in mammalian models?
- Methodological Answer : In rats, 2,5-dimethylpyrazine undergoes methyl side-chain oxidation to pyrazine-2-carboxylic acid , with 14% excreted as a glycine conjugate. In contrast, 2,3-dimethylpyrazine forms 2-methyl-pyrazine-3-carboxylic acid (no glycine conjugation) and 2,3-dimethyl-5-hydroxypyrazine . These discrepancies arise from steric effects influencing enzyme accessibility (e.g., glycine-N-acyltransferase) .
Q. How does 2,5-dimethylpyrazine influence ion conductance in epithelial cells, and what are the implicated mechanisms?
- Methodological Answer : 2,5-DMP at subcytotoxic doses activates protein kinase A (PKA) , phosphorylating the cystic fibrosis transmembrane conductance regulator (CFTR) . This increases apical chloride efflux, reducing transepithelial resistance. Mechanistic studies use patch-clamp electrophysiology and CFTR inhibitors (e.g., CFTRinh-172) to confirm pathway specificity. The effect is reversible and dose-dependent, with EC₅₀ ~50 µM .
Contradictions and Analytical Challenges
- Metabolic Pathways : While 2,5-DMP forms glycine conjugates in rats, 2-methylpyrazine-6-carboxylic acid (from 2,6-dimethylpyrazine) lacks such conjugation, suggesting regioselective enzyme activity .
- Synthesis Selectivity : In Maillard reactions, 2,5-DMP is ubiquitous, but 2,3,5-trimethylpyrazine and 2-ethyl derivatives require specific Strecker aldehydes or amino acid side chains, complicating pathway predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
